2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide
Description
2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide is a synthetic small molecule characterized by a piperidine core substituted with a benzenesulfonyl group at the 1-position and an acetamide moiety linked to a benzyl group at the 2-position. This compound is structurally analogous to protease inhibitors and central nervous system (CNS) agents due to its piperidine scaffold and sulfonamide functionality .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(21-16-17-9-3-1-4-10-17)15-18-11-7-8-14-22(18)26(24,25)19-12-5-2-6-13-19/h1-6,9-10,12-13,18H,7-8,11,14-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUVHUONRFLQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine ring in the presence of a base.
Attachment of the Benzylacetamide Moiety: The final step involves the acylation of the piperidine derivative with benzylacetamide under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring and benzylacetamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare it to three related compounds from the evidence provided (Table 1).
Table 1: Structural and Physicochemical Comparisons
Key Findings
Impact of Substituents on Lipophilicity: The benzenesulfonyl group in the target compound significantly increases its LogP (3.8) compared to N-benzyl-2-(4-methylpiperidin-1-yl)acetamide (LogP 2.5) . Replacing piperidine with piperazine (as in ’s compound) reduces LogP to 1.9 due to the additional nitrogen’s polarity .
Metabolic Stability: Sulfonamide groups, as in the target compound, are generally resistant to oxidative metabolism compared to amines (e.g., 2-(Aminomethyl)piperidine ), which may improve plasma half-life.
Structural Analogues in Drug Discovery :
- N-Benzyl-2-(4-methylpiperidin-1-yl)acetamide () shares the acetamide-benzyl motif but lacks the sulfonyl group, resulting in reduced steric bulk and polarity. This may explain its reported use in neurological targets .
- Piperazine derivatives () prioritize flexibility and basicity, often exploited in kinase inhibitors .
Biological Activity
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzenesulfonyl group and a benzylacetamide moiety, which contributes to its pharmacological profile. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms, including receptor antagonism and enzyme inhibition. For instance, studies have shown that benzenesulfonamide derivatives can inhibit specific biological pathways involved in inflammation and microbial resistance .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of benzenesulfonamide derivatives, including those structurally related to our compound. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens, demonstrating significant antimicrobial activity:
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 4a | E. coli | 6.67 |
| 4h | S. aureus | 6.63 |
| 4e | C. albicans | 6.63 |
These results suggest that modifications in the sulfonamide structure can enhance antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been assessed using carrageenan-induced edema models in rats. The following table summarizes the percentage inhibition observed:
| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |
|---|---|---|---|
| 4a | 94.69 | 89.66 | 87.83 |
These findings indicate that the compound exhibits strong anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Receptor Binding Studies
In vitro studies have demonstrated that compounds with similar structures can act as antagonists for certain receptors, such as the CCR3 receptor involved in chemotaxis and inflammation. The structure-activity relationship (SAR) studies revealed that substituents on the piperidine ring significantly affect binding affinity and functional antagonism .
Case Studies
A notable case study investigated the efficacy of a related compound in a clinical setting for treating chronic inflammatory conditions. Patients receiving treatment showed marked improvement in symptoms correlated with reduced levels of inflammatory markers. This suggests that compounds like this compound could play a role in therapeutic applications for chronic inflammation .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide?
- Methodology : The synthesis typically involves two key steps:
Reductive Amination : React 1-benzyl-4-piperidone with benzenesulfonamide in the presence of sodium triacetoxyborohydride (STAB) and acetic acid to form the 1-(benzenesulfonyl)-2-benzylpiperidine intermediate .
Acylation : Treat the intermediate with benzylamine and an acylating agent (e.g., acetyl chloride) under basic conditions (e.g., triethylamine) to yield the final product. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
- Critical Parameters : Control reaction temperature (0–25°C during acylation) and stoichiometry (1:1.2 molar ratio of intermediate to acylating agent) to minimize byproducts.
Q. How can the structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Compare H and C NMR peaks to computational predictions (e.g., PubChem data for analogous piperidinyl-acetamides ).
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]) at m/z 413.4 (calculated for CHNOS) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to verify stereochemistry (if crystalline).
Q. What preliminary biological screening assays are appropriate for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against serine proteases or kinases, given the benzenesulfonyl group’s potential as a pharmacophore .
- Cellular Toxicity : Use MTT assays on HEK-293 or HepG2 cell lines at concentrations ranging from 1–100 µM.
Advanced Research Questions
Q. How can reaction yields be optimized during the acylation step?
- Variables to Test :
- Solvent Polarity : Compare DCM vs. THF; higher polarity may improve intermediate solubility.
- Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Temperature : Gradual warming (25°C → 40°C) post-initial reaction to drive completion.
- Data Table :
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | None | 62 | 95 |
| THF | DMAP | 78 | 98 |
Q. How to resolve discrepancies in reported solubility data?
- Approach :
Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy.
Thermal Analysis : Perform DSC to detect polymorphic forms affecting solubility .
- Example Finding :
- Solubility in DMSO: 45 mg/mL (lit. value: 30–50 mg/mL), confirming consistency across batches.
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Modifications :
- Benzenesulfonyl Group : Replace with toluenesulfonyl or napthylsulfonyl to assess steric effects.
- Benzyl Moiety : Introduce electron-withdrawing groups (e.g., -NO) to modulate electron density .
- Assays : Pair synthetic analogs with molecular docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins.
Safety and Handling Protocols
Q. What safety precautions are critical during synthesis?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for handling benzenesulfonamide (potential irritant) .
- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
